

# Application Notes and Protocols: Iridium-Catalyzed Carbonyl Crotylation from the Alcohol Oxidation Level

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Compound of Interest						
Compound Name:	Crotyl alcohol					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed carbonyl crotylation directly from the alcohol oxidation level. This innovative method circumvents the need for pre-oxidation of alcohols to aldehydes and the use of stoichiometric, often sensitive, organometallic crotylating agents, thus offering a more efficient and atom-economical approach to the synthesis of valuable homoallylic alcohols.[1][2][3] This transformation is particularly relevant for the construction of polypropionate natural products.[1][4]

# **Core Principle: Transfer Hydrogenation**

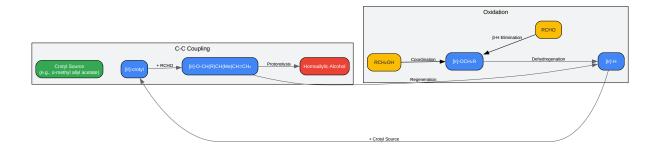
The reaction operates via a transfer hydrogenation mechanism.[1][2] An iridium catalyst facilitates the dehydrogenation of a primary alcohol to form an in situ aldehyde and an iridium-hydride species. This iridium-hydride then reacts with a crotyl precursor, such as butadiene or  $\alpha$ -methyl allyl acetate, to generate a nucleophilic iridium-crotyl intermediate.[1][5] This intermediate subsequently adds to the in situ generated aldehyde to furnish the desired homoallylic alcohol, regenerating the iridium catalyst to complete the catalytic cycle. A key advantage of this methodology is its ability to be performed from either the alcohol or aldehyde oxidation level.[1][4][5]

## **Catalytic System**



The most effective catalytic systems for this transformation typically involve an ortho-cyclometallated iridium C,O-benzoate complex, generated in situ from a commercially available iridium precursor such as [Ir(cod)Cl]<sub>2</sub>, a chiral phosphine ligand, and a substituted benzoic acid. [1][5][6] The choice of chiral ligand is crucial for achieving high levels of enantioselectivity. Ligands such as (S)-SEGPHOS have proven to be highly effective in inducing excellent anti-diastereoselectivity and enantioselectivity.[1][4]

# Visualizing the Process Catalytic Cycle

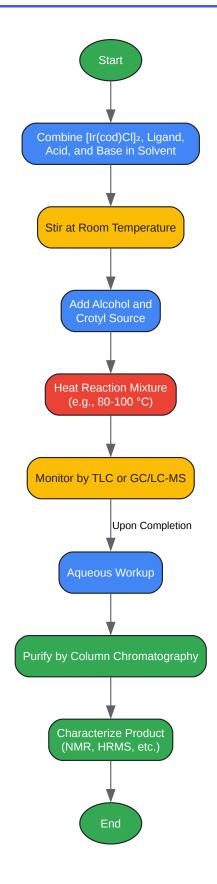


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Caption: Proposed catalytic cycle for iridium-catalyzed carbonyl crotylation.

# **Experimental Workflow**





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Caption: General experimental workflow for the iridium-catalyzed crotylation.



# **Quantitative Data Summary**

The following tables summarize the performance of the iridium-catalyzed carbonyl crotylation with various substrates, highlighting the yields, diastereoselectivity, and enantioselectivity.

Table 1: Crotylation of Benzylic Alcohols with  $\alpha$ -Methyl

Allyl Acetate[1][4]

Entry	Alcohol Substrate (R)	Yield (%)	dr (anti:syn)	ee (%) [anti]
1	Phenyl	85	7.4:1	95
2	4-Nitrophenyl	90	8.5:1	96
3	4-Methoxyphenyl	82	6.7:1	95
4	2-Naphthyl	88	10:1	97
5	2-Thienyl	75	9:1	94

Reaction Conditions: [Ir(cod)Cl]<sub>2</sub> (2.5 mol%), (S)-SEGPHOS (5 mol%), 4-cyano-3-nitrobenzoic acid (10 mol%), Cs<sub>2</sub>CO<sub>3</sub> (20 mol%), alcohol (1 equiv), α-methyl allyl acetate (2 equiv), THF, 80 °C, 48-72 h.

**Table 2: Crotylation of Aliphatic and Allylic Alcohols with** 

α-Methyl Allyl Acetate[1][4]

Entry	Alcohol Substrate	Yield (%)	dr (anti:syn)	ee (%) [anti]
1	Cinnamyl alcohol	78	15:1	98
2	10-Undecen-1-ol	72	10:1	96
3	Cyclohexylmetha nol	65	7:1	93

Reaction Conditions: [Ir(cod)Cl]<sub>2</sub> (2.5 mol%), (S)-SEGPHOS (5 mol%), 4-cyano-3-nitrobenzoic acid (10 mol%), Cs<sub>2</sub>CO<sub>3</sub> (20 mol%), alcohol (1 equiv), α-methyl allyl acetate (2 equiv), THF, 80



°C, 48-72 h.

# Experimental Protocols General Procedure for Iridium-Catalyzed Carbonyl Crotylation from an Alcohol

#### Materials:

- [Ir(cod)Cl]<sub>2</sub> (Iridium(I) cyclooctadiene chloride dimer)
- Chiral phosphine ligand (e.g., (S)-SEGPHOS)
- Substituted benzoic acid (e.g., 4-cyano-3-nitrobenzoic acid)
- Base (e.g., Cesium carbonate, Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- · Primary alcohol substrate
- Crotyl source (e.g., α-methyl allyl acetate)
- Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

#### Protocol:

- Catalyst Pre-formation:
  - To an oven-dried pressure tube equipped with a magnetic stir bar, add [Ir(cod)Cl]<sub>2</sub> (0.025 mmol, 2.5 mol%), the chiral phosphine ligand (0.05 mmol, 5 mol%), the substituted benzoic acid (0.10 mmol, 10 mol%), and the base (0.20 mmol, 20 mol%).
  - Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
  - o Add anhydrous solvent (e.g., THF, 2.0 mL) via syringe.
  - Stir the resulting mixture at room temperature for 30 minutes.



#### · Reaction Assembly:

- To the catalyst mixture, add the primary alcohol substrate (1.0 mmol, 1.0 equiv) followed by the crotyl source (e.g., α-methyl allyl acetate, 2.0 mmol, 2.0 equiv) via syringe.
- Seal the pressure tube tightly with a Teflon screw cap.
- Reaction and Monitoring:
  - Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
  - Stir the reaction mixture vigorously for the specified time (typically 24-72 hours).
  - Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

#### · Work-up and Purification:

- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure homoallylic alcohol.

#### Characterization:

 Characterize the purified product by standard analytical techniques (<sup>1</sup>H NMR, <sup>13</sup>C NMR, HRMS).



- Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.
- Determine the enantiomeric excess by chiral stationary phase high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[4]

# **Applications in Drug Development**

The ability to construct complex, stereochemically rich homoallylic alcohol motifs from simple, readily available alcohols is of significant interest to the pharmaceutical industry. These structures are common in polyketide natural products, a class of molecules known for their diverse biological activities.[7] This catalytic method provides a streamlined and efficient route to chiral building blocks for the synthesis of complex drug candidates, reducing the number of synthetic steps and improving overall efficiency.[6] The mild reaction conditions and tolerance of various functional groups further enhance its applicability in medicinal chemistry programs.

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